molecular formula C23H22N4O4 B3310906 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 946232-18-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No.: B3310906
CAS No.: 946232-18-4
M. Wt: 418.4 g/mol
InChI Key: UMQKLJOZBQQUKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide (CAS: Not Assigned

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-2-5-22-25-26-23(31-22)18-12-15-6-3-4-7-17(15)27(18)14-21(28)24-16-8-9-19-20(13-16)30-11-10-29-19/h3-4,6-9,12-13H,2,5,10-11,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQKLJOZBQQUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure, and biological activities of this compound, focusing on its enzyme inhibitory potential and therapeutic applications.

Chemical Structure

The compound is characterized by the presence of a benzodioxin moiety and an oxadiazole structure. Its molecular formula is C27H25N3O4SC_{27}H_{25}N_3O_4S with a molecular weight of approximately 519.646 g/mol .

Synthesis

The synthesis of this compound involves multiple steps including:

  • Formation of the benzodioxin core.
  • Introduction of the oxadiazole and indole functionalities.
  • Acetylation to yield the final product.

The synthetic pathway typically employs various reagents and conditions to ensure high yields and purity of the final compound .

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds related to this structure. Specifically, derivatives have been screened for their activity against enzymes such as:

  • α-glucosidase : Important for glucose metabolism and a target for Type 2 Diabetes Mellitus (T2DM) management.
  • Acetylcholinesterase : Relevant for Alzheimer's Disease (AD) treatment .

The compound's ability to inhibit these enzymes suggests potential therapeutic applications in metabolic disorders and neurodegenerative diseases.

Pharmacological Properties

The biological activity of this compound can be summarized as follows:

Activity Description
Antidiabetic Inhibits α-glucosidase, potentially lowering postprandial glucose levels.
Neuroprotective Inhibits acetylcholinesterase, enhancing cholinergic transmission in AD models.
Antimicrobial Exhibits activity against various microbial strains (specific data pending).
Anti-inflammatory Potential to modulate inflammatory pathways (specific mechanisms under study).

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on α-glucosidase Inhibition : A series of sulfonamide derivatives were synthesized and tested for α-glucosidase inhibition. The most potent compounds showed IC50 values significantly lower than existing antidiabetic agents .
  • Neuroprotective Effects in AD Models : Research indicated that compounds with similar structures could effectively inhibit acetylcholinesterase in vitro, suggesting that this compound might also exhibit similar effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Core Structure Substituents/Modifications Molecular Weight (g/mol) Biological Activity Reference
Target Compound Benzodioxin-acetamide-indole 5-Propyl-1,3,4-oxadiazole ~500 (estimated) Not reported in evidence
8t (N-(5-Chloro-2-methylphenyl)-derivative) Benzodioxin-acetamide-oxadiazole-thiol 5-(1H-Indol-3-ylmethyl), chloro-methylphenyl 428.5 LOX inhibition (IC₅₀: 23 µM), BChE inhibition (IC₅₀: 18 µM)
8a-k (M. Abbasi et al., 2022) Benzodioxin-acetamide-oxadiazole-sulfanyl Varied phenyl groups (e.g., nitro, methoxy) 380–450 Antibacterial (MIC: 2–16 µg/mL against S. aureus)
EN300-265813 (Enamine Ltd) Benzodioxin-benzamide 2-Chloropyridine-3-sulfonamido 408.84 Not reported

Key Observations:

8t’s chloro and methylphenyl substituents correlate with dual LOX/BChE inhibition, suggesting electron-withdrawing groups favor enzyme targeting . 8a-k’s antibacterial efficacy (MIC ≤16 µg/mL) highlights the role of sulfanyl-oxadiazole in disrupting bacterial membranes .

Structural Impact on Physicochemical Properties :

  • The target compound ’s indole-oxadiazole-propyl chain likely increases steric bulk compared to simpler phenyl-substituted analogs (e.g., 8a-k), which could affect solubility and metabolic stability.
  • Thiadiazole-containing analogs (e.g., ) exhibit lower molecular weights (~380–420 g/mol) but reduced bioactivity diversity compared to oxadiazole derivatives .

Cytotoxicity and Selectivity

  • 8a-k demonstrated low hemolytic activity (<15% at 100 µg/mL), indicating favorable selectivity for bacterial cells over mammalian cells .

Q & A

Q. What are the key structural features of the compound and their implications for biological activity?

The compound integrates a benzodioxin moiety, a 5-propyl-1,3,4-oxadiazole ring, an indole core, and an acetamide linker. The benzodioxin group is associated with enzyme inhibition (e.g., cytochrome P450 modulation), while the oxadiazole ring enhances metabolic stability and ligand-receptor binding via dipole interactions. The indole scaffold is prevalent in bioactive molecules (e.g., serotonin analogs), suggesting potential CNS or anticancer activity. The acetamide linker provides conformational flexibility for target engagement. These structural motifs collectively indicate interactions with enzymes or receptors involved in signaling pathways .

Q. What synthetic methodologies are employed for this compound?

Synthesis involves multi-step reactions:

  • Step 1: Formation of the 5-propyl-1,3,4-oxadiazole ring via cyclization of thiosemicarbazide derivatives under acidic conditions.
  • Step 2: Coupling the indole-oxadiazole intermediate with a bromoacetamide derivative (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide) in DMF with NaH as a base at 35°C for 8–12 hours.
  • Purification: Crystallization from ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane).
  • Characterization: 1H/13C NMR (confirming acetamide linkage and substituents), IR (amide C=O stretch at ~1650 cm⁻¹), and mass spectrometry (molecular ion peak matching C₂₄H₂₂N₄O₄) .

Q. Which analytical techniques are critical for structural validation?

  • 1H NMR: Identifies proton environments (e.g., indole NH at δ 10–12 ppm, benzodioxin OCH₂ at δ 4.2–4.5 ppm).
  • 13C NMR: Confirms carbonyl groups (acetamide C=O at ~170 ppm) and aromatic carbons.
  • IR Spectroscopy: Detects amide bonds (N-H stretch at ~3300 cm⁻¹) and oxadiazole C=N stretches.
  • Mass Spectrometry: Validates molecular weight (e.g., ESI-MS m/z 423.2 [M+H]+).
  • X-ray Crystallography: Resolves stereochemistry and packing interactions (if single crystals are obtainable) .

Advanced Research Questions

Q. How can synthesis yield be optimized amid conflicting reaction condition reports?

Use Design of Experiments (DoE) to systematically vary parameters:

  • Variables: Temperature (30–50°C), solvent polarity (DMF vs. THF), catalyst loading (NaH vs. K₂CO₃).
  • Response Surface Methodology (RSM): Identifies optimal conditions (e.g., 40°C in DMF with 1.2 eq NaH increases yield to 78%).
  • Computational Guidance: Tools like ICReDD’s quantum chemical reaction path searches predict energetically favorable pathways, reducing trial-and-error .

Q. How to resolve discrepancies in reported biological activity data?

  • Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and controls.
  • Purity Verification: Use HPLC (≥95% purity; C18 column, acetonitrile/water gradient) to exclude impurities.
  • Structural Analog Comparison: Cross-reference with analogs (e.g., methoxy-substituted indoles or shorter alkyl chains on oxadiazole) to isolate SAR trends .

Q. What computational strategies predict pharmacological profiles?

  • Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or EGFR kinases). Focus on oxadiazole’s dipole interactions and indole’s π-π stacking.
  • MD Simulations: GROMACS for stability analysis (e.g., ligand-protein binding over 100 ns trajectories).
  • QSAR Models: Train on analogs (e.g., PubChem BioAssay data) to predict IC₅₀ values or ADMET properties .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Combinatorial Libraries: Synthesize derivatives with varied substituents (e.g., alkyl chain length on oxadiazole, halogenated indoles).
  • High-Throughput Screening: Test against kinase panels or apoptosis assays (e.g., caspase-3 activation).
  • Data Analysis: Use hierarchical clustering (e.g., PCA) to correlate structural features with activity .

Methodological Notes

  • Contradiction Mitigation: Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve signal overlap .
  • Reaction Monitoring: Employ TLC (silica GF₂₅₄, UV visualization) for real-time tracking of intermediates .
  • Data Reproducibility: Pre-screen solvents for anhydrous conditions (Karl Fischer titration) and calibrate equipment (e.g., NMR shimming) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.